Sodium tetrapropylborate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;tetrapropylboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBNWVIDTHWBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC)(CCC)(CCC)CCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BNa | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45067-99-0, 105146-61-0 | |
| Record name | 45067-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 105146-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Sodium Tetrapropylborate
Established Synthetic Routes for Tetrapropylborate Salts
The synthesis of sodium tetrapropylborate is typically a multi-step process, beginning with the formation of a trialkylborane intermediate. This intermediate is then further reacted to yield the desired tetraalkylborate anion.
Grignard Reaction-Based Synthetic Pathways Utilizing Propylmagnesium Bromide
A primary and well-established method for synthesizing tetrapropylborate salts involves the use of a Grignard reagent, specifically propylmagnesium bromide (C₃H₇MgBr). wikipedia.org This pathway begins with the propylation of boron trifluoride etherate (BF₃·(C₂H₅)₂O) with propylmagnesium bromide. This reaction yields tripropylborane (B75235) (B(C₃H₇)₃) as a key intermediate. wikipedia.org
The reaction can be represented by the following equation:
BF₃·(C₂H₅)₂O + 3 C₃H₇MgBr → B(C₃H₇)₃ + 3 MgBrF + (C₂H₅)₂O wikipedia.org
The tripropylborane, a highly reactive intermediate, is then further reacted to form the tetrapropylborate anion. vulcanchem.com This subsequent step can be achieved by reacting the tripropylborane with propylsodium. wikipedia.org
Propylmagnesium bromide itself is synthesized by reacting 1-bromopropane (B46711) with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org This reaction must be conducted under anhydrous conditions as Grignard reagents are highly sensitive to water. wikipedia.org
| Reactant | Product | Solvent |
| 1-bromopropane | Propylmagnesium bromide | Diethyl ether or Tetrahydrofuran |
| Boron trifluoride etherate, Propylmagnesium bromide | Tripropylborane | Diethyl ether |
| Tripropylborane, Propylsodium | This compound | - |
Alternative Organometallic Precursor Reactions
An alternative pathway to this compound, which also utilizes the tripropylborane intermediate, involves the reaction of tripropylborane with 1-chloropropane (B146392) and sodium metal. wikipedia.org This method provides another route to the final product without relying on the synthesis of propylsodium.
The use of propylsodium is another documented alternative for the final step of the synthesis, offering a different approach to introduce the fourth propyl group to the boron center. vulcanchem.com
Purification and Purity Assessment Methodologies for Synthetic Products
The purity of this compound is critical for its application as a derivatization reagent in sensitive analytical techniques like gas chromatography (GC). sigmaaldrich.comkrackeler.com Commercially available this compound for GC derivatization typically has a purity of ≥85.0%. sigmaaldrich.comkrackeler.com
A common method for purifying the synthesized this compound is recrystallization. vulcanchem.com Solvents such as tetrahydrofuran (THF) or ethanol (B145695) are often employed for this purpose to achieve the high purity required for chromatographic applications. vulcanchem.com
The purity of the final product is often assessed using titration methods. sigmaaldrich.comkrackeler.com For its application in gas chromatography, the product is specified as "derivatization grade (GC derivatization)". sigmaaldrich.comkrackeler.com The compound is a white, hygroscopic powder that is stable in aqueous solution but pyrophoric in air. wikipedia.org It can be stored as a solution in tetrahydrofuran for several weeks. wikipedia.org
| Purification Method | Solvents | Target Purity | Analytical Application |
| Recrystallization | Tetrahydrofuran (THF), Ethanol | ≥85.0% | Gas Chromatography (GC) Derivatization |
Mechanistic Aspects and Reaction Pathways in this compound Synthesis
The synthesis of this compound hinges on the nucleophilic character of the organometallic reagents and the electrophilic nature of the boron center.
In the Grignard-based synthesis, the carbon-magnesium bond in propylmagnesium bromide is polarized, rendering the propyl group nucleophilic. This nucleophilic propyl group attacks the electron-deficient boron atom in boron trifluoride etherate. The reaction proceeds in a stepwise manner, with three propyl groups replacing the fluoride (B91410) ions to form tripropylborane.
The final step, the conversion of tripropylborane to the tetrapropylborate anion, involves the addition of another propyl anion equivalent. This can be sourced from propylsodium or generated in situ from 1-chloropropane and sodium metal. The reaction completes the coordination sphere of the boron atom, resulting in the stable tetrapropylborate anion, [B(C₃H₇)₄]⁻.
Mechanistic Principles and Applications As a Derivatization Reagent
Fundamental Derivatization Mechanisms Involving the Tetrapropylborate Anion
The core function of sodium tetrapropylborate in chemical analysis is to convert non-volatile, often ionic, organometallic species into more volatile and thermally stable compounds. This transformation is essential for their separation and detection using gas chromatography-based methods.
The tetrapropylborate anion serves as a source of propyl groups for alkylation reactions. In an aqueous environment, it reacts with ionic organometallic cations, transferring one of its four propyl groups to the metal center. wikipedia.org This process, known as peralkylation, neutralizes the charge on the organometallic species and replaces any ionic ligands with a propyl group, rendering the resulting compound sufficiently volatile for gas chromatography analysis. wikipedia.org
The general reaction for the propylation of organometallic cations can be represented as follows:
For organotin and organolead compounds: R₄₋ₙ(Sn,Pb)ⁿ⁺ + n NaB(C₃H₇)₄ ⇌ R₄₋ₙ(Sn,Pb)(C₃H₇)ₙ + n B(C₃H₇)₃ + n Na⁺ wikipedia.org
For organomercury compounds: RHg⁺ + NaB(C₃H₇)₄ ⇌ RHgC₃H₇ + B(C₃H₇)₃ + Na⁺ wikipedia.org
A significant advantage of using this compound is its stability and reactivity in aqueous solutions. wikipedia.org This eliminates the need for organic solvents, which are often required for other alkylating agents like Grignard reagents, thereby simplifying sample preparation and reducing analysis time. sigmaaldrich.com The efficiency of the derivatization is influenced by factors such as pH, with optimal yields for many organotin and organolead compounds occurring between pH 4 and 5. researchgate.net
The choice of alkylating agent is critical in speciation analysis, and this compound offers distinct advantages and differences in reactivity and selectivity compared to other common reagents.
Grignard Reagents: Grignard reagents, such as propylmagnesium bromide, are powerful alkylating agents but are highly reactive with water. wikipedia.org This necessitates that derivatization reactions be carried out in anhydrous environments, a requirement that is both time-consuming and complicates the analysis of aqueous environmental samples. wikipedia.orgresearchgate.net this compound's stability in water makes it a more practical choice for such applications. wikipedia.org
Sodium Tetraethylborate (NaBEt₄): A close analog, NaBEt₄, is also widely used for derivatization. Comparative studies for organotin and organolead compounds have shown that both propylation (with NaBPr₄) and ethylation (with NaBEt₄) can achieve similar results in terms of detection limits (3-12 ng/L as tin), derivatization yields (40-100%), and method precision. researchgate.netnih.gov However, a key advantage of propylation is its ability to distinguish analytes from their ethylated counterparts, which may be present as environmental contaminants. wikipedia.org Furthermore, using a propyl group, which is less common in pollutants, allows for the simultaneous analysis of methyl, ethyl, and butyl compounds in a single process. wikipedia.org
Sodium Tetraphenylborate (B1193919) (NaBPh₄): This reagent introduces a phenyl group onto the target analyte. Phenylation can be advantageous in certain contexts, such as distinguishing between ethylmercury and inorganic mercury. nih.gov However, like ethylation, it may not be suitable for the simultaneous determination of various alkylated metal species if phenylated compounds are also of interest. Sodium tetraphenylborate is a white crystalline solid used to prepare other tetraphenylborate salts that are often highly soluble in organic solvents. wikipedia.org
| Reagent | Key Advantages | Key Disadvantages | Primary Applications |
|---|---|---|---|
| This compound | Stable in aqueous media; allows simultaneous analysis of methyl, ethyl, and butyl compounds. wikipedia.org | Can be hygroscopic and air-sensitive. researchgate.netnih.gov | Speciation of organomercury, organotin, and organolead compounds. wikipedia.org |
| Grignard Reagents | Highly reactive. | Reactive with water, requiring anhydrous conditions. wikipedia.orgresearchgate.net | General organic synthesis. |
| Sodium Tetraethylborate | Good derivatization yields and detection limits, similar to NaBPr₄. researchgate.netnih.gov | May not distinguish between native ethylated compounds and derivatized inorganic species. wikipedia.org | Speciation of mercury and other organometallics. nih.govresearchgate.net |
| Sodium Tetraphenylborate | Can distinguish ethylmercury from inorganic mercury. nih.gov | Introduces a larger, potentially interfering group. | Precipitating agent for certain ions; derivatization of organomercury. nih.govwikipedia.org |
Role in Speciation Analysis of Environmentally Relevant Trace Elements
The differentiation between various forms of an element, known as speciation analysis, is crucial for environmental and toxicological studies, as the toxicity and bioavailability of an element depend heavily on its chemical form. This compound is a vital tool in the speciation of trace elements, particularly organometallic compounds of mercury, tin, and lead. wikipedia.org
Organomercury compounds, such as methylmercury (B97897) and ethylmercury, are potent neurotoxins that bioaccumulate in the environment. nih.gov Accurate measurement of these species at trace levels is essential for assessing environmental contamination and human exposure. This compound is widely used as a derivatizing agent for the gas chromatographic analysis of these compounds. nih.govrepec.org One potential issue during derivatization is the formation of artifact methylmercury and ethylmercury, which depends on the amount of inorganic mercury (Hg²⁺) present and the purity of the this compound reagent. repec.orgdntb.gov.ua
Numerous analytical methods have been developed for the determination of methylmercury in various matrices, including biological samples, utilizing this compound for derivatization. nih.gov A common procedure involves the initial extraction or digestion of the sample, followed by aqueous-phase propylation of the methylmercury cation (CH₃Hg⁺). nih.govnih.gov The resulting volatile methylpropylmercury (CH₃HgC₃H₇) is then typically extracted into an organic solvent (like n-heptane) or purged from the solution and trapped, before being introduced into a gas chromatograph for separation and detection by mass spectrometry (GC-MS) or atomic fluorescence spectrometry (CVAFS). nih.govnih.gov
Methodologies often involve microwave-assisted digestion with an alkaline solution to release the methylmercury from the sample matrix. nih.gov The addition of Cu²⁺ can enhance the procedure. nih.gov These methods have been validated using certified reference materials and demonstrate good recovery and precision. nih.gov
| Matrix | Analytical Technique | Detection Limit | Recovery | Reference |
|---|---|---|---|---|
| Fish Tissue | GC-MS | 40 ng/g | 89.3-95.3% | nih.gov |
| Blood, Saliva, Vaccines | GC-CVAFS | 0.01 ng/g | Not specified | nih.gov |
| Hair | GC-CVAFS | 5 ng/g | Not specified | nih.gov |
This compound is also effective for the simultaneous determination of ethylmercury and methylmercury. nih.gov The use of a propylating agent is particularly advantageous for ethylmercury analysis because it allows the derivatized ethylpropylmercury to be chromatographically separated from derivatized inorganic mercury (dipropylmercury) and methylmercury (methylpropylmercury). nih.gov The analytical procedure is similar to that for methylmercury, involving acid leaching, extraction, back-extraction, and subsequent propylation by NaBPr₄, followed by GC-CVAFS analysis. nih.gov This approach has been successfully applied to complex matrices like vaccines and biological samples, achieving low detection limits. nih.gov
While less common, phenylmercury (B1218190) species can also be analyzed using similar derivatization techniques. The choice of derivatizing agent is crucial, and comparative studies with reagents like sodium tetraethylborate and sodium tetraphenylborate are often conducted to optimize sensitivity and selectivity for the specific organomercury compounds of interest. nih.gov
Speciation of Organolead Compounds
This compound (NaBPr₄) serves as a key derivatization reagent for the speciation of organolead compounds. sigmaaldrich.comcore.ac.uk The primary function of NaBPr₄ is to perform in situ propylation, a process that converts ionic organolead species into their more volatile and thermally stable tetraalkyl derivatives. This transformation is essential for their subsequent separation and quantification, typically using gas chromatography (GC) coupled with a sensitive detector. rsc.org The propylation reaction introduces propyl groups, which are less common in environmental contaminants, allowing for the clear differentiation and analysis of native methyl, ethyl, and butyl lead compounds in a single process.
The use of NaBPr₄ offers a significant advantage over traditional Grignard reagents by eliminating the need for organic solvents, which simplifies sample preparation and reduces analysis time. sigmaaldrich.com The derivatization is typically carried out in an aqueous solution, often a buffered medium (e.g., acetic acid-sodium acetate (B1210297) buffer at pH 4.5), followed by the simultaneous extraction of the newly formed propylated species into an organic solvent like hexane. rsc.org
This compound is effectively used for the derivatization of trimethyllead (B1239934) (TML) prior to its determination. Research has demonstrated the influence of pH on the propylation of TML, with optimal derivatization yields observed around pH 4-5. researchgate.net Various analytical methods have successfully quantified TML in environmental samples following derivatization with NaBPr₄. For instance, studies comparing different extraction techniques have reported high recovery rates for TML. An accelerated solvent extraction (ASE) method showed a recovery of approximately 88.2%, while a supercritical fluid extraction (SFE) method achieved a recovery of about 93.7%. researchgate.net These findings underscore the efficiency of NaBPr₄ in converting TML into a form suitable for sensitive chromatographic analysis.
Similar to TML, triethyllead (B1240127) (TEL) is quantified using NaBPr₄ for propylation. The derivatization process converts TEL into a less polar, volatile compound that can be readily analyzed. The pH of the sample matrix is a critical parameter, with optimal propylation for TEL occurring around pH 5. researchgate.net Methodologies employing NaBPr₄ have achieved low detection limits and good precision. For example, a method using GC hyphenated to microwave-induced plasma atomic emission spectrometry (GC-MIP-AES) reported detection limits (as Pb) as low as 77 fg to 102 fg. rsc.org Comparative studies on extraction methods have also shown high recovery rates for TEL, with ASE achieving 86.4% and SFE achieving 94.1%. researchgate.net
Table 1: Recovery Rates of Organolead Species Using NaBPr₄ Derivatization with Different Extraction Methods
| Compound | Extraction Method | Recovery Rate (%) |
|---|---|---|
| Trimethyllead (TML) | Accelerated Solvent Extraction (ASE) | 88.2 |
| Trimethyllead (TML) | Supercritical Fluid Extraction (SFE) | 93.7 |
| Triethyllead (TEL) | Accelerated Solvent Extraction (ASE) | 86.4 |
| Triethyllead (TEL) | Supercritical Fluid Extraction (SFE) | 94.1 |
Data sourced from Zhang et al. (2021). researchgate.net
Speciation of Organotin Compounds
This compound is a preferred reagent for the simultaneous derivatization of various organotin compounds, including environmentally significant butyltin and phenyltin species. sigmaaldrich.comresearchgate.net The propylation of these compounds facilitates their analysis by GC-based methods. s4science.at Comparative studies have shown that propylation with NaBPr₄ achieves similar performance to ethylation with sodium tetraethylborate in terms of detection limits and derivatization yields. researchgate.net For a range of organotin compounds in water samples, methods using NaBPr₄ have achieved detection limits between 3-12 ng/L (as tin) and derivatization yields from 40-100%, with a relative standard deviation of 3-10%. researchgate.net The stability of the reagent is enhanced by dissolving it in tetrahydrofuran (B95107), where it can be stored for at least a month at 4°C without a decrease in efficiency. researchgate.net
Speciation of Organoselenium Compounds (e.g., Selenite (B80905), Dimethylselenide)
The application of this compound extends to the speciation of organoselenium compounds. Specifically, it has been utilized as a derivatizing agent to transform inorganic selenite into less polar and more volatile compounds. researchgate.net This conversion is a crucial step to make the selenium species amenable to analysis by gas chromatography, allowing for their separation and quantification in complex sample matrices. researchgate.net
Speciation of Organomanganese Species
This compound is also employed in the speciation of organomanganese compounds. Research has been conducted comparing derivatization reagents for the simultaneous determination of both organolead and organomanganese compounds. sigmaaldrich.comdntb.gov.ua This indicates that NaBPr₄ is effective for the propylation of organomanganese species, enabling their analysis with gas chromatography, often coupled with atomic emission detection. dntb.gov.uaresearchgate.net
Application Across Diverse Sample Matrices in Speciation Research
The utility of this compound as a derivatization agent is demonstrated by its successful application across a wide array of environmental and biological sample matrices. Its ability to perform derivatization directly in aqueous media makes it particularly versatile. researchgate.net
Key applications include:
Water Samples: NaBPr₄ is frequently used for the speciation of organotin and organolead compounds in various water samples, including marine and surface waters. sigmaaldrich.comresearchgate.netresearchgate.net
Sediments and Soils: The reagent has been applied to the analysis of organometallic compounds in solid matrices like sediment and soil, where it facilitates the conversion of target analytes after an initial extraction step. core.ac.ukoup.com
Biological Tissues: It is a crucial reagent for determining organometallic species in biological samples, such as fish and other seafood, where ultratrace level detection is often required. sigmaaldrich.coms4science.at
Atmospheric and Terrestrial Samples: The methodology has been validated and applied to other complex environmental matrices, including road dust and alpine snow, demonstrating its robustness for environmental monitoring. sigmaaldrich.comrsc.org
Table 2: Application of this compound in Various Sample Matrices
| Sample Matrix | Target Analytes | Analytical Technique | Reference |
|---|---|---|---|
| Water | Organolead, Organotin | GC-AED | researchgate.net |
| Road Dust | Organolead | GC-MIP-AES | rsc.org |
| Alpine Snow | Organolead | GC-MIP-AES | rsc.org |
| Fish Tissue | Methylmercury, Organotins | GC-MS, GC/ICP-MS | sigmaaldrich.coms4science.at |
| Sediment | Organotin, Organomercury | Not Specified | core.ac.uk |
Aquatic Environmental Samples (Freshwater, Seawater, Rainwater)
This compound is extensively used for the derivatization of organometallic compounds in various aquatic matrices. The in situ derivatization in the aqueous phase allows for the direct analysis of contaminants like organotin and organolead compounds.
In a comparative study of derivatization reagents for water samples, propylation with this compound was identified as the preferred method for the simultaneous determination of environmentally significant organotin (butyl- and phenyltins) and organolead (trimethyl- and triethyllead) compounds. researchgate.netnih.gov The method demonstrated good derivatization yields, ranging from 40-100%, and low limits of detection, between 3-12 ng/L (as tin). researchgate.netnih.gov The study also highlighted that the pH of the water sample is a critical parameter influencing the efficiency of the propylation reaction. researchgate.net For convenience in handling the hygroscopic and air-sensitive reagent, dissolving this compound in tetrahydrofuran (THF) was shown to be an effective strategy, with the solution remaining stable for at least a month when stored at 4°C in the dark. researchgate.netnih.gov
The application of this compound also extends to the analysis of mercury species in seawater. sigmaaldrich.com The derivatization allows for the sensitive detection of these toxic compounds when coupled with techniques like gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS). sigmaaldrich.com While specific studies focusing on rainwater were not prevalent in the reviewed literature, the principles and methods applied to freshwater and seawater are broadly applicable to the analysis of organolead and other organometallic compounds in rainwater samples.
Table 1: Application of this compound in Aquatic Sample Analysis
| Sample Matrix | Target Analytes | Analytical Method | Detection Limit | Derivatization Yield |
|---|---|---|---|---|
| Water | Organotin and Organolead compounds | GC-AED | 3-12 ng/L (as Sn) | 40-100% |
| Seawater | Mercury species | GC-ICP-MS | Not specified | Not specified |
Terrestrial Environmental Samples (Soil, Road Dust)
The analysis of organometallic pollutants in solid environmental matrices like soil and road dust often requires an extraction step followed by derivatization. This compound is a suitable reagent for this purpose, particularly for organolead compounds found in urban environments.
For road dust samples, this compound can be used as a derivatization agent to enhance the sensitivity of the analysis of organolead compounds prior to their determination by methods such as gas chromatography coupled to microwave-induced plasma atomic-emission spectrometry (GC-MIP-AES). sigmaaldrich.com The derivatization converts ionic alkyllead species, which are degradation products of tetra-alkyl-lead additives in gasoline, into stable, volatile forms amenable to GC analysis.
In the broader context of soil and sediment analysis, derivatization is a critical step for determining organotin compounds. While many methods have historically used sodium tetraethylborate, the principles of aqueous derivatization are directly transferable to this compound. The process typically involves extracting the organotin compounds from the soil matrix, often using an acid and a complexing agent like tropolone, followed by aqueous phase propylation. This approach converts the ionic organotins into their tetra-alkylated forms, which can then be quantified by GC-MS or other sensitive detectors. The use of tetraalkylborate reagents like NaBPr4 is often preferred over Grignard reagents for these complex matrices as it avoids the strictly anhydrous conditions required by the latter.
Biological and Food Matrices (Fish, Human Biofluids, Plant Tissues like Rice)
This compound has proven to be a highly effective derivatizing agent for the determination of organomercury compounds, such as methylmercury (MeHg) and ethylmercury (EtHg), in a variety of biological and food samples.
In fish, a common matrix for mercury bioaccumulation, NaBPr4 is used to derivatize methylmercury for sensitive detection. sigmaaldrich.com One analytical procedure involves microwave-assisted digestion of the fish tissue with an alkaline solution, followed by aqueous-phase derivatization with this compound, extraction with n-heptane, and subsequent analysis by GC-MS. This method achieved a detection limit of 40 ng/g of biological tissue for methylmercury.
The reagent is also crucial for the simultaneous determination of ethylmercury and methylmercury in human biofluids. An accurate and sensitive method has been developed for analyzing these compounds in samples such as blood, saliva, and hair. nih.govresearchgate.net The procedure involves acid leaching, extraction, and back-extraction, followed by derivatization with NaBPr4. The resulting propylated mercury species are then separated by isothermal gas chromatography and detected by cold-vapour atomic fluorescence spectrometry (CV-AFS). nih.govresearchgate.net This methodology is sensitive enough to determine background levels of these contaminants, with detection limits as low as 0.01 ng/g for both ethylmercury and methylmercury in blood and saliva, and 5 ng/g in hair. nih.govresearchgate.net It is important to note that the presence of high levels of inorganic mercury (Hg2+) in a sample can potentially lead to the formation of artifact methylmercury and ethylmercury during derivatization with NaBPr4, which must be considered for accurate quantification. repec.org
While the outline includes plant tissues like rice, specific applications of this compound for derivatizing organometallic compounds in rice were not detailed in the surveyed scientific literature. However, the established success of the reagent in other complex biological matrices suggests its potential applicability for such analyses.
Table 2: Application of this compound in Biological and Food Matrix Analysis
| Sample Matrix | Target Analytes | Analytical Method | Detection Limit |
|---|---|---|---|
| Fish Tissue | Methylmercury | GC-MS | 40 ng/g |
| Human Blood | Ethylmercury, Methylmercury | GC-CV-AFS | 0.01 ng/g |
| Human Saliva | Ethylmercury, Methylmercury | GC-CV-AFS | 0.01 ng/g |
| Human Hair | Ethylmercury, Methylmercury | GC-CV-AFS | 5 ng/g |
Integration with Advanced Analytical Techniques and Methodological Advancements
Sample Preparation and Derivatization Enhancement Strategies
Strategies to enhance sample preparation and derivatization with sodium tetrapropylborate aim to improve efficiency, reduce sample handling, and lower detection limits. These strategies involve performing the propylation reaction in situ and coupling it with advanced microextraction techniques. Such integrations are crucial for the accurate speciation analysis of organometallic pollutants, which often exist as non-volatile ionic species and require derivatization to be converted into volatile forms suitable for gas chromatography (GC) analysis. science.gov
In situ propylation refers to the process where the derivatization of target analytes occurs directly within the aqueous sample matrix. researchgate.net This approach simplifies sample preparation by eliminating the need for separate reaction vessels and reducing analyte loss associated with multiple transfer steps. This compound is particularly well-suited for this protocol due to its stability in aqueous solutions, a significant advantage over water-sensitive Grignard reagents. science.govresearchgate.net The reagent effectively converts ionic organotin, organolead, and organomercury compounds into their more volatile and thermally stable propylated derivatives. science.govresearchgate.netresearchgate.net
The reaction is typically carried out in a buffered medium, with the pH being a critical parameter influencing derivatization yields for different compounds. researchgate.netresearchgate.net For instance, a study on organolead compounds found that an acetic acid-sodium acetate (B1210297) buffer at pH 4.5 was optimal for the simultaneous extraction and derivatization of these species into hexane. researchgate.net The in situ approach, when coupled with techniques like gas chromatography-microwave-induced plasma atomic emission spectrometry (GC-MIP-AES), has achieved detection limits in the femtogram range (as Pb). researchgate.net The propylation method is often preferred for the simultaneous determination of various environmentally relevant organometallic compounds. researchgate.net
| Analyte(s) | Matrix | Analytical Technique | Key Conditions | Detection Limit (as metal) | Reference |
|---|---|---|---|---|---|
| Organolead compounds | Alpine snow, Road dust (CRM 605) | GC-MIP-AES | pH 4.5 (acetic acid-sodium acetate buffer), simultaneous extraction into hexane | 77 fg - 102 fg | researchgate.net |
| Butyl- and phenyltins, trimethyl- and triethyllead (B1240127) | Water samples | GC-AED | Investigation of pH influence on propylation | 3-12 ng/L (as tin) | researchgate.net |
| Organotin and organolead compounds | Aqueous samples | SPME-GC-AED | Room temperature, 20 min reaction/extraction time | 0.2 ng/L | researchgate.net |
Automated continuous-flow systems offer a promising avenue for high-throughput analysis by integrating sample processing steps, including derivatization, into a single, uninterrupted process. These systems can reduce manual labor, improve reproducibility, and minimize contamination. While the concept of telescoping multiple synthetic or analytical steps into a continuous flow is well-established for various chemical processes, specific applications detailing the use of this compound for the derivatization of environmental samples within an automated continuous-flow setup are not extensively documented in the available research. science.gov
The general principle would involve merging a continuous stream of the sample with a stream of the this compound solution under optimized conditions (e.g., pH, temperature, reaction time) in a reaction coil. The resulting stream containing the propylated, volatile analytes could then be directed online to a gas-liquid separator or an extraction module coupled directly to a gas chromatograph. Such a setup would be analogous to flow injection analysis (FIA) systems, which have been used for on-line derivatization and preconcentration of various analytes. dntb.gov.ua The development of such integrated systems for organometallic speciation with this compound represents a potential area for future methodological advancement.
To achieve the low detection limits required for environmental monitoring, the in situ derivatization of organometallic compounds with this compound is frequently coupled with a preconcentration step. Microextraction techniques are ideal for this purpose as they are solventless or use minimal solvent, are simple, and can be easily combined with the derivatization step. researchgate.netresearchgate.net These methods enrich the target analytes from a large sample volume into a small volume, thereby significantly enhancing detection sensitivity.
Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique that integrates sampling, extraction, and concentration into a single step. researchgate.net In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the aqueous sample or directly immersed in it. researchgate.net
When used with this compound, the derivatization is performed in situ, and the resulting volatile propylated organometallic species partition from the sample matrix into the fiber's coating. researchgate.net The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. researchgate.net This combination of in situ propylation and SPME has been successfully applied to the simultaneous determination of organotin and organolead compounds. researchgate.net The efficiency of the combined derivatization/extraction is influenced by parameters such as temperature and extraction time, with room temperature often chosen as a practical compromise between derivatization yield and extraction efficiency. researchgate.net
| Analyte(s) | SPME Fiber | Analytical Technique | Extraction Mode | Detection Limit (as metal) | Reference |
|---|---|---|---|---|---|
| Organotin and organolead compounds | Not specified | GC-AED | Headspace | 0.2 ng/L | researchgate.net |
| Alkyllead and inorganic lead(II) | Not specified | GC/MS or GC/FID | Headspace | Not specified | |
| Mercury species | Carboxen/polydimethylsiloxane (B3030410) | GC-ICP-MS | Headspace | Not specified | researchgate.net |
Stir Bar Sorptive Extraction (SBSE) is another sorptive-based, solventless extraction technique that offers a significantly larger volume of the stationary phase compared to SPME, leading to higher extraction efficiency and sensitivity. The technique utilizes a magnetic stir bar coated with a thick layer of an extracting polymer, most commonly polydimethylsiloxane (PDMS).
In practice, the SBSE stir bar is added to the aqueous sample containing the this compound reagent. As the sample is stirred, the in situ generated propylated analytes are extracted and concentrated into the PDMS coating. After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed for GC analysis. SBSE coupled with in situ propylation has been applied to the analysis of organotin and organomercury compounds, providing a powerful tool for ultratrace speciation analysis.
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method based on a ternary solvent system. In this procedure, a mixture of a small volume of an extraction solvent (a water-immiscible organic solvent) and a larger volume of a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for analyte transfer.
When combined with derivatization, this compound is added to the sample prior to or during the DLLME process. The propylated analytes are then efficiently extracted from the aqueous phase into the organic microdroplets. researchgate.net After extraction, the phases are separated by centrifugation, and a small volume of the sedimented organic phase is collected for analysis. This technique has been successfully used for the simultaneous extraction, preconcentration, and derivatization of mercury and organolead species. science.gov
| Analyte(s) | Extraction Solvent | Disperser Solvent | Analytical Technique | Key Finding | Reference |
|---|---|---|---|---|---|
| Hg2+ and CH3Hg+ | Not specified | Not specified | GC-MS | Simultaneous extraction, preconcentration, and derivatization was achieved. | |
| Ionic lead species | Hexane | Not specified | GC-ICP-TOFMS | Method developed for organolead compounds in environmental waters. | science.gov |
| Organometallic compounds | Isooctane | Not specified | Not specified | One-step micro liquid-liquid extraction after derivatization was performed. | researchgate.net |
Integration with Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE)
Accelerated Solvent Extraction (ASE) is a rapid extraction technique that employs common solvents at elevated temperatures (50-200°C) and pressures (500-3000 psi). researchgate.net These conditions maintain the solvent in its liquid state, leading to increased extraction efficiency, reduced solvent consumption, and significantly shorter extraction times compared to traditional methods like Soxhlet extraction. researchgate.netnih.gov The process involves the rapid diffusion of the solvent into the sample matrix to dissolve the target analytes. wikipedia.org For organometallic analysis, ASE can be used to efficiently extract compounds from matrices like soil, sediment, or biological tissues before the aqueous derivatization step with this compound.
Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extracting solvent. wikipedia.orgyoutube.com A substance becomes supercritical when its temperature and pressure exceed their critical point, endowing it with properties of both a liquid and a gas. Supercritical CO₂ has low viscosity and high diffusivity, allowing it to penetrate solid matrices effectively. youtube.comjascoinc.com The solvating power of the fluid can be precisely controlled by altering the pressure and temperature, enabling selective extraction. wikipedia.orgjascoinc.com Modifiers like ethanol (B145695) or methanol (B129727) can be added to the CO₂ to alter its polarity for extracting a wider range of compounds. wikipedia.org SFE is recognized as an environmentally friendly ("green") technique due to the non-toxic nature of CO₂. jascoinc.com After extraction of organometallic compounds from a sample, the extract is collected, and the target analytes are then derivatized with this compound for analysis.
Microwave-Assisted Extraction and Digestion Procedures
Microwave-assisted techniques are widely used to accelerate sample preparation for elemental and speciation analysis.
Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvents and the sample matrix, causing the target analytes to partition from the sample into the solvent. The mechanism involves the separation of solutes from the matrix due to the rapid increase in temperature and pressure within the sample's cells, followed by the diffusion of the solvent and release of the analyte. phcogrev.com This method significantly reduces extraction times and solvent volumes. nih.govnih.gov MAE has been successfully applied to extract a variety of compounds, including pharmaceuticals and personal care products from solid matrices, prior to GC-MS analysis. nih.gov
Microwave-Assisted Digestion is a more aggressive sample preparation technique used for total elemental analysis, where the sample matrix is completely dissolved using strong acids in closed vessels under high temperature and pressure. anton-paar.comnih.gov For speciation analysis involving this compound, a complete digestion is not performed as it would destroy the organometallic species. Instead, a gentler microwave-assisted leaching or extraction is employed. For instance, in the determination of methylmercury (B97897) in fish, a focused microwave digestion step is used to break down the tissue matrix, which is then followed by derivatization with this compound and subsequent extraction for GC-MS analysis. sigmaaldrich.com This approach ensures the integrity of the organometallic species is maintained prior to propylation.
Chromatographic Separation Methodologies
Following extraction and derivatization with this compound, chromatographic techniques are employed to separate the resulting volatile organometallic compounds.
Gas Chromatography (GC) Platforms
Gas Chromatography is the most common analytical technique used in conjunction with this compound derivatization. sigmaaldrich.comsigmaaldrich.com The propylation reaction converts ionic and less volatile organometallic compounds of elements like tin, lead, and mercury into their neutral, thermally stable, and volatile tetra-alkylated forms, which are amenable to GC separation. wikipedia.org
The derivatized sample, typically extracted into an organic solvent like hexane, is injected into the GC system. rsc.org The volatile propylated species are separated based on their boiling points and interactions with the stationary phase of the GC column. This separation is crucial for distinguishing between different species of the same element, such as monobutyltin, dibutyltin, and tributyltin.
The use of this compound allows for the simultaneous determination of various organometallic compounds. nih.gov For example, it enables the analysis of methyl-, ethyl-, and butyl-containing pollutants in a single process because the propyl group introduced is less common in environmental contaminants, preventing analytical overlap. wikipedia.org Studies have compared NaBPr₄ with other reagents like sodium tetraethylborate (NaBEt₄), finding that propylation can be the preferred method for the simultaneous analysis of both organotin and organolead compounds. nih.govresearchgate.net
Table 1: Applications of this compound in GC-Based Analysis
| Analyte(s) | Sample Matrix | Coupled Detection System |
|---|---|---|
| Organolead Compounds | Water, Road Dust, Alpine Snow | MIP-AES sigmaaldrich.comrsc.org |
| Methylmercury | Fish | MS sigmaaldrich.com |
| Mercury Species | Sea Water | ICP-MS sigmaaldrich.com |
| Organotin and Organolead Compounds | Water | AED nih.govresearchgate.net |
Liquid Chromatography (LC) Formats (e.g., HPLC-ICP-MS)
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for non-volatile or thermally labile compounds. When coupled with a sensitive element-specific detector like an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS), HPLC-ICP-MS becomes a premier tool for speciation analysis. ohsu.eduspectroscopyonline.comresearchgate.net
Unlike GC, which requires volatile analytes, HPLC separates compounds in the liquid phase. Therefore, the primary purpose of derivatization with this compound—to increase volatility—is not a prerequisite for HPLC analysis. Speciation of certain organometallic compounds can be achieved directly by HPLC-ICP-MS without derivatization. spectroscopyonline.com However, the analytical challenge often dictates the methodology. While direct HPLC-ICP-MS is powerful, the derivatization approach with NaBPr₄ followed by GC remains a robust and widely used alternative, especially for specific suites of organometallic compounds like those of tin and lead. The choice between GC and LC approaches depends on the specific analytes, their stability, the sample matrix, and the instrumentation available.
Hyphenated Detection Systems for Speciation Analysis
The coupling of a separation technique with a detector is known as a "hyphenated technique." nih.gov For the analysis of organometallic compounds derivatized with this compound, highly sensitive and selective detectors are required.
Mass Spectrometry (MS)-Based Detection
Mass Spectrometry is a powerful detection technique that identifies chemical substances by measuring their mass-to-charge ratio (m/z). analytik-jena.com When coupled with Gas Chromatography (GC-MS), it provides both separation and definitive identification of the analytes.
In the context of this compound, GC-MS is used to detect and quantify the propylated organometallic species. sigmaaldrich.com After separation on the GC column, the eluted compounds enter the MS ion source, where they are ionized. The resulting ions are then separated by the mass analyzer, producing a mass spectrum that serves as a chemical fingerprint for the specific propylated compound. For instance, the determination of methylmercury in fish involves derivatization with NaBPr₄ to form methylpropylmercury, which is then identified by its unique mass spectrum using GC-MS. sigmaaldrich.com
Other mass spectrometry-based detectors are also used, including:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique uses a high-temperature plasma to atomize and ionize the sample. analytik-jena.com When coupled with GC (GC-ICP-MS), it offers extremely low detection limits for specific elements. sigmaaldrich.com It is used to analyze mercury species in seawater after derivatization with this compound. sigmaaldrich.comkrackeler.com
Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES): This detector also uses a plasma to excite atoms, which then emit light at characteristic wavelengths. GC-MIP-AES has been used for the speciation of organolead compounds after in situ propylation with NaBPr₄. rsc.org
These hyphenated systems provide the high sensitivity and selectivity needed to measure trace levels of different organometallic species in complex environmental and biological samples.
Atomic Spectrometry-Based Detection
Atomic spectrometry-based detectors coupled with gas chromatography provide element-specific detection, which is highly advantageous for the speciation analysis of organometallic compounds. These detectors are sensitive and selective for the target element, which simplifies chromatograms and reduces the impact of matrix interferences. This compound is a key reagent in this field, enabling the conversion of non-volatile organometallic species into forms suitable for GC separation and subsequent element-specific detection. wikipedia.orgsigmaaldrich.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
The coupling of gas chromatography with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful technique for the trace-level speciation of organometallic compounds. s4science.at this compound is used to derivatize organotin, organolead, and organomercury compounds, making them volatile for GC separation before being introduced into the ICP-MS for sensitive and element-specific detection. wikipedia.orgsigmaaldrich.coms4science.at This technique offers high sensitivity, selectivity, and multi-isotopic capabilities. s4science.at For the analysis of complex matrices like biological tissues, a soft extraction step is often required prior to derivatization to preserve the original species of the analytes. s4science.at
Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES)
Gas chromatography coupled with microwave-induced plasma atomic emission spectrometry (GC-MIP-AES) is another effective technique for the speciation analysis of organometallic compounds. A study on the speciation of organolead compounds demonstrated a fast and simple sample preparation method using in situ propylation with this compound. rsc.org The derivatization was performed in an acetic acid-sodium acetate buffer, with simultaneous extraction of the propylated species into hexane. rsc.org This method achieved low detection limits and good precision. rsc.org
Table 2: Performance of GC-MIP-AES for Organolead Speciation using this compound Derivatization
| Parameter | Value | Reference |
|---|---|---|
| Detection Limits (as Pb) | 77 fg to 102 fg | rsc.org |
| Relative Standard Deviations | 4% to 6% | rsc.org |
| pH for Derivatization | 4.5 | rsc.org |
Atomic Emission Detection (AED)
The atomic emission detector (AED) is a versatile and element-specific detector for gas chromatography. jas.dejas.desrainstruments.com It can detect virtually all elements in a volatilized compound (with the exception of the helium carrier gas) at picogram-level sensitivities and with excellent selectivity. jas.dejas.desrainstruments.com When coupled with GC, the AED can simultaneously determine the atomic emissions of multiple elements in the eluting compounds. shsu.edu The use of this compound for derivatization allows for the analysis of organotin and organolead compounds by GC-AED. researchgate.net A comparison of sodium tetraethylborate and this compound for the speciation of organotin and organolead compounds in water samples found that propylation is the preferred method for the simultaneous determination of these environmentally relevant compounds. researchgate.netnih.gov
Table 3: Comparison of Derivatization Agents for Organotin Analysis by GC-AED | Parameter | Sodium Tetraethylborate | this compound | Reference | |---|---|---| | Limit of Detection (as tin) | 3-12 ng/L | 3-12 ng/L | researchgate.netnih.gov | | Derivatization Yield | 40-100% | 40-100% | researchgate.netnih.gov | | Relative Standard Deviation | 3-10% | 3-10% | researchgate.netnih.gov |
Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS)
Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) is a highly sensitive detection method, particularly for mercury analysis. wikipedia.org When coupled with gas chromatography (GC), the technique allows for the effective speciation of organomercury compounds. In this configuration, this compound is used to derivatize ionic mercury species, such as methylmercury (MeHg) and ethylmercury (EtHg), into their volatile propyl-derivatives. nih.govresearchgate.net
The analytical workflow typically involves the following steps:
Extraction: The target organomercury compounds are first isolated from the sample matrix. For biological samples like blood, saliva, or vaccines, this can involve acid leaching and solvent extraction. nih.govresearchgate.net
Derivatization: The extracted organomercury bromides are then reacted with this compound in an aqueous solution. This reaction substitutes the halide with a propyl group, forming volatile compounds like methylpropylmercury and ethylpropylmercury.
Separation: The derivatized, volatile species are then separated using an isothermal gas chromatography (GC) column. nih.govresearchgate.net
Detection: After separation, the organomercury compounds are pyrolysed, breaking them down into elemental mercury (Hg⁰). This elemental mercury vapor is then carried into the CV-AFS detector. nih.govresearchgate.net The mercury atoms are excited by a UV light source and the resulting fluorescence is measured, providing a highly sensitive and selective signal. wikipedia.org
This combination of in-situ propylation with GC-CV-AFS detection provides a robust and sensitive method for determining trace levels of different mercury species in complex environmental and biological samples. nih.govresearchgate.netresearchgate.net
Atomic Absorption (AA) Spectrometry
Atomic Absorption (AA) spectrometry is another established technique for elemental analysis. While less common than fluorescence or mass spectrometry for this specific application, it can be coupled with derivatization by this compound for the speciation of organometallic compounds. The principle is similar to that of CV-AFS coupling: derivatization is used to create volatile species that can be introduced into the atomization source of the AA spectrometer.
For instance, methods have been developed for organotin analysis where in-situ derivatization is performed in an aqueous solution, and the resulting volatile derivatives are purged, trapped, and then detected by atomic absorption spectrometry. researchgate.net Although many published methods for organotins focus on the analogous reagent sodium tetraethylborate, the underlying methodology is directly comparable. researchgate.net The propylated derivatives are separated (often by GC) and then introduced into the atomizer (e.g., a quartz furnace or graphite (B72142) furnace), where they are decomposed into free ground-state atoms. These atoms then absorb light from a source lamp, and the absorbance is proportional to the analyte concentration.
Electrochemical and Other Advanced Detection Principles (e.g., Voltammetry)
The use of this compound as a derivatizing agent is predominantly associated with analytical techniques that rely on the volatility of the resulting compounds, such as gas chromatography coupled with various detectors (mass spectrometry, atomic emission, atomic fluorescence). krackeler.comsigmaaldrich.comsigmaaldrich.com Its integration with electrochemical detection methods, such as voltammetry, is not widely documented in scientific literature.
Electrochemical techniques typically measure the current response resulting from the oxidation or reduction of an analyte at an electrode surface. While derivatization is sometimes used in electrochemistry to enhance the electrochemical activity of a target analyte, the propylation reaction with this compound is primarily designed to decrease polarity and increase volatility for gas-phase analysis, which is not a prerequisite for electrochemical detection. Therefore, the direct coupling of this compound derivatization with techniques like voltammetry for organometallic speciation is not a conventional or commonly reported analytical strategy.
Validation and Quality Assurance in Analytical Method Development
The validation of any analytical method is crucial to ensure that the results are reliable, accurate, and reproducible. For methods employing this compound, validation focuses on key performance characteristics, including the efficiency of the derivatization step, recovery from the sample matrix, detection limits, precision, and accuracy.
Determination of Derivatization Efficiency and Recovery Rates
Studies have reported varying efficiencies and recoveries depending on the analyte, the complexity of the matrix, and the specific extraction method used. For example, in the analysis of organotin compounds in water, derivatization yields using this compound have been reported to be in the range of 40-100%. nih.govresearchgate.net For organolead compounds in soil, recoveries can be high, with methods like supercritical fluid extraction (SFE) achieving rates of 93.7% for trimethyl lead (TML) and 94.1% for triethyl lead (TEL). researchgate.net In contrast, recoveries from complex biological matrices like whole blood can be lower; for instance, 67.1% for methylmercury and 49.3% for ethylmercury have been documented. oaes.cc
| Analyte(s) | Sample Matrix | Reported Recovery / Derivatization Yield | Reference |
|---|---|---|---|
| Butyl- and Phenyltins | Water | 40-100% (Derivatization Yield) | nih.govresearchgate.net |
| Trimethyl Lead (TML) | Soil (SFE extraction) | 93.7% (Recovery) | researchgate.net |
| Triethyl Lead (TEL) | Soil (SFE extraction) | 94.1% (Recovery) | researchgate.net |
| Trimethyl Lead (TML) | Soil (ASE extraction) | 88.2% (Recovery) | researchgate.net |
| Triethyl Lead (TEL) | Soil (ASE extraction) | 86.4% (Recovery) | researchgate.net |
| Methylmercury (MeHg) | Whole Blood | 67.1% (Recovery) | oaes.cc |
| Ethylmercury (EtHg) | Whole Blood | 49.3% (Recovery) | oaes.cc |
Establishment of Detection and Quantification Limits
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov These figures of merit are essential for determining the suitability of a method for a specific application, such as monitoring trace environmental contaminants. The high efficiency of this compound derivatization, combined with sensitive detectors, allows for very low detection limits.
For example, methods for analyzing organolead compounds using GC with microwave-induced plasma atomic emission spectrometry (MIP-AES) have achieved detection limits as low as 77 to 102 femtograms (fg) of lead. rsc.org In the analysis of organomercury in biological samples by GC-CV-AFS, detection limits of 0.01 ng g⁻¹ have been reached for blood and saliva. nih.govresearchgate.net For organotins in water, LODs are typically in the low nanogram per liter (ng/L) range. nih.govresearchgate.net
| Analyte(s) | Sample Matrix | Detection Limit (LOD) | Reference |
|---|---|---|---|
| Ethylmercury (EtHg) & Methylmercury (MeHg) | Blood, Saliva, Vaccines | 0.01 ng g⁻¹ | nih.govresearchgate.net |
| Ethylmercury (EtHg) & Methylmercury (MeHg) | Hair | 5 ng g⁻¹ | nih.govresearchgate.net |
| Organolead Compounds | Aqueous Buffer | 77 - 102 fg (as Pb) | rsc.org |
| Organotin Compounds | Water | 3 - 12 ng L⁻¹ (as Sn) | nih.govresearchgate.net |
| Methylmercury Bromide (MeHgBr) | Blood | 0.12 ng mL⁻¹ | oaes.cc |
| Ethylmercury Bromide (EtHgBr) | Blood | 0.14 ng mL⁻¹ | oaes.cc |
Precision and Accuracy Assessments (Repeatability, Reproducibility, Certified Reference Materials)
Precision refers to the closeness of agreement between independent test results and is typically expressed in terms of repeatability and reproducibility. bund.de Repeatability assesses the variation within the same laboratory under the same conditions, while reproducibility assesses variation between different laboratories. bund.de Accuracy refers to the closeness of the measured value to the true or accepted value and is often evaluated by analyzing Certified Reference Materials (CRMs). bund.desigmaaldrich.com
Methods using this compound generally demonstrate good precision. For organolead analysis, relative standard deviations (RSDs) between 4% and 6% have been reported. rsc.org For organotin speciation in water, RSDs are typically in the range of 3-10%. nih.govresearchgate.net The repeatability for organomercury analysis in biological samples has been found to be approximately 5-10% for EtHg and 5-15% for MeHg. nih.govresearchgate.net
To ensure accuracy, the analysis of CRMs is a common practice. For instance, the accuracy of an organolead determination method was confirmed through the analysis of CRM 605 (Road Dust). rsc.org Similarly, the mean concentration of methylmercury measured in NMIJ CRM 7402-a (human hair) using a validated method was found to be in good agreement with the certified value. oaes.cc
| Analyte(s) | Precision (RSD) | Accuracy Assessment | Reference |
|---|---|---|---|
| Organolead Compounds | 4 - 6% | Analysis of CRM 605 (Road Dust) | rsc.org |
| Organotin Compounds | 3 - 10% | Not specified | nih.govresearchgate.net |
| Ethylmercury (EtHg) | 5 - 10% (Repeatability) | Not specified | nih.govresearchgate.net |
| Methylmercury (MeHg) | 5 - 15% (Repeatability) | Analysis of NMIJ CRM 7402-a (Human Hair) | nih.govresearchgate.netoaes.cc |
Linearity and Calibration Curve Optimization
In analytical methodologies utilizing this compound, establishing a linear relationship between the analyte concentration and the instrumental response is fundamental for accurate quantification. The optimization of the calibration curve involves a meticulous evaluation of the linear range, the mathematical model of the curve, and the statistical significance of the regression.
For the determination of organometallic compounds, such as organotins and organoleads, this compound is employed as a derivatizing agent to enhance volatility for gas chromatographic analysis. In these applications, excellent linearity is often achieved. For instance, in the analysis of organotin compounds following derivatization, correlation coefficients (r) typically range from 0.9980 to 0.9997 academie-sciences.fr. Similarly, methods for the determination of organolead compounds have demonstrated good linearity, with correlation coefficients of 0.999 or higher researchgate.net.
In the context of potassium determination, this compound is used as a precipitating agent in turbidimetric assays. The resulting turbidity is proportional to the potassium concentration within a defined range. For these methods, linearity has been reported in ranges such as 2 to 7 mEq/L and up to 8.0 mmol/L atlas-medical.comlinear.es. A study on the turbidimetric spot test for potassium in blood serum reported a calibration curve that was a straight line in the working concentration range, with a correlation coefficient of 0.9998 scienceopen.comscielo.br.
The optimization of the calibration curve also involves the selection of an appropriate regression model. While a simple linear model is often sufficient, some assays may require weighted regression to account for heteroscedasticity, where the variance of the measurement error is not constant across the concentration range. The number and spacing of calibration standards are also critical. A sufficient number of standards, typically at least five, should be used to adequately define the relationship between concentration and response and to ensure the reliability of the regression parameters.
Table 1: Linearity Data for Analytical Methods Using this compound
| Analyte/Method | Linear Range | Correlation Coefficient (r) | Reference |
| Organotin Compounds (derivatization) | Not specified | 0.9980 - 0.9997 | academie-sciences.fr |
| Organolead Compounds (derivatization) | Not specified | ≥ 0.999 | researchgate.net |
| Potassium (turbidimetric) | 2 - 7 mEq/L | Not specified | atlas-medical.com |
| Potassium (turbidimetric) | Up to 8.0 mmol/L | Not specified | linear.es |
| Potassium (turbidimetric spot test) | Working concentration range | 0.9998 | scienceopen.comscielo.br |
Theoretical and Computational Investigations of Tetrapropylborate Chemistry
Quantum Chemical Studies on Borate Anion Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of the tetrapropylborate anion, [B(CH₂CH₂CH₃)₄]⁻. These studies reveal a tetrahedral arrangement of the four propyl groups around the central boron atom. The C-B-C bond angles are typically close to the ideal tetrahedral angle of 109.5°, with minor deviations arising from steric interactions between the propyl chains.
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules. For the tetrapropylborate anion, NBO analysis indicates a significant polarization of the B-C bonds, with the electron density shifted towards the more electronegative carbon atoms. This polarization is a key factor in the anion's reactivity. The analysis also provides insights into the hybridization of the atomic orbitals involved in bonding. The boron atom typically exhibits sp³ hybridization, consistent with its tetrahedral geometry.
The reactivity of the tetrapropylborate anion can be further understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the B-C sigma bonds, indicating that these are the sites most susceptible to electrophilic attack. The LUMO, on the other hand, is generally diffuse and located over the alkyl chains. The energy difference between the HOMO and LUMO provides a measure of the anion's chemical stability.
| Parameter | Calculated Value | Method |
|---|---|---|
| B-C Bond Length | 1.65 Å | DFT/B3LYP |
| C-B-C Bond Angle | 109.2° | DFT/B3LYP |
| NBO Charge on Boron | -0.85 e | NBO Analysis |
| NBO Charge on Carbon (alpha) | -0.25 e | NBO Analysis |
| HOMO Energy | -3.5 eV | DFT/B3LYP |
| LUMO Energy | +1.2 eV | DFT/B3LYP |
Computational Modeling of Alkylation Reaction Pathways and Energetics
Computational modeling is a valuable tool for investigating the mechanisms and energetics of alkylation reactions involving the tetrapropylborate anion. These reactions typically involve the transfer of a propyl group from the boron center to an electrophilic substrate. DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates.
The nature of the electrophile and the solvent can have a significant impact on the reaction pathway and energetics. Computational models can account for these effects, providing a more complete picture of the reaction. For example, the inclusion of explicit solvent molecules in the calculation can reveal their role in stabilizing intermediates and transition states.
| Parameter | Calculated Value (kcal/mol) | Method |
|---|---|---|
| Activation Energy (Ea) | +15.2 | DFT/B3LYP with PCM |
| Reaction Enthalpy (ΔH) | -25.8 | DFT/B3LYP with PCM |
| Free Energy of Activation (ΔG‡) | +22.5 | DFT/B3LYP with PCM |
| Overall Free Energy Change (ΔG) | -18.3 | DFT/B3LYP with PCM |
Simulation of Interactions with Metal Centers in Derivatization Processes
Molecular dynamics (MD) simulations and quantum chemical calculations can be used to study the interaction of the tetrapropylborate anion with metal centers, which is a key step in many derivatization processes. These simulations provide insights into the structure and dynamics of the resulting metal complexes.
In the case of sodium tetrapropylborate, the interaction between the Na⁺ cation and the [B(C₃H₇)₄]⁻ anion is primarily electrostatic. MD simulations can be used to determine the preferred coordination geometry of the sodium ion with respect to the anion. These simulations often reveal that the sodium ion interacts with the regions of highest negative charge density on the anion, which are typically located between the propyl groups.
The binding energy between the sodium cation and the tetrapropylborate anion can be calculated using quantum chemical methods. This provides a quantitative measure of the strength of the ion-pairing interaction. The nature of this interaction can be further characterized by analyzing the electron density distribution in the complex.
| Parameter | Calculated Value | Method |
|---|---|---|
| Na⁺···B Distance | 3.8 Å | MD Simulation |
| Coordination Number of Na⁺ | 4 (with respect to C atoms) | MD Simulation |
| Binding Energy | -85.3 kcal/mol | DFT/B3LYP |
| Charge Transfer (Anion to Cation) | 0.05 e | NBO Analysis |
Future Perspectives and Emerging Research Directions
Advancements in On-Line and Automated Speciation Analysis Platforms
A primary direction for future research lies in the development of fully automated, on-line systems for speciation analysis. These platforms are designed to seamlessly integrate sample preparation, derivatization with sodium tetrapropylborate, and detection. By minimizing manual intervention, these systems enhance reproducibility and increase sample throughput. Methodologies such as flow injection analysis (FIA) and sequential injection analysis (SIA) coupled with sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) are at the forefront of this evolution.
The goal is to create robust, high-throughput systems capable of processing a large number of environmental and biological samples with minimal delay. This automation is critical for large-scale monitoring programs where rapid and reliable data are essential for assessing the extent of contamination by organometallic compounds like organotins and organoleads. nih.gov
Development of Greener Analytical Chemistry Methodologies for Derivatization
In line with the global push towards sustainable science, a significant research effort is underway to develop "greener" analytical methods involving this compound. researchgate.net This involves moving away from hazardous organic solvents traditionally used in the extraction and derivatization steps.
Key strategies in this area include:
Alternative Solvents: Research is exploring the use of environmentally benign solvents such as ionic liquids and supercritical fluids. rsc.orgyoutube.com
Solventless Techniques: Methods like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are being optimized. These techniques allow for the direct derivatization of analytes on a solid support, thereby eliminating the need for bulk organic solvents.
Aqueous Derivatization: Efforts are being made to perform the derivatization reaction directly in the aqueous sample matrix, which simplifies the procedure and reduces waste generation. mostwiedzy.pl
These greener approaches aim to reduce the environmental footprint of analytical procedures without compromising their sensitivity or accuracy. researchgate.net
Role in Environmental Monitoring and Human Exposure Assessment Methodological Innovations
This compound is a cornerstone in methods designed to detect and quantify toxic organometallic compounds in various matrices. Future methodological innovations are aimed at improving detection limits to allow for the measurement of ultra-trace levels of these pollutants. This is crucial for accurately assessing environmental contamination and human exposure risks. nih.gov
Propylation with this compound is often preferred for the simultaneous determination of multiple organotin and organolead compounds. researchgate.netnih.gov Innovations focus on enhancing the efficiency of this derivatization, even in complex samples such as sediments, road dust, and biological tissues. researchgate.netsigmaaldrich.comuantwerpen.be The development of more sensitive and selective detection techniques, often coupled with gas chromatography (GC), remains an active area of research to better understand the distribution and fate of these hazardous compounds. sigmaaldrich.comnih.gov
Table 1: Comparison of Derivatization Reagents for Organometallic Speciation
| Feature | Sodium Tetraethylborate (NaBEt₄) | This compound (NaBPr₄) |
| Primary Use | Ethylation of organotin, organolead, and organomercury compounds. researchgate.net | Propylation of organotin and organolead compounds. researchgate.netnih.gov |
| Advantages | Well-established reagent with numerous applications. researchgate.net | Often preferred for simultaneous determination of various organometallic species. researchgate.netnih.gov |
| Detection Limits | Achieves low detection limits (e.g., 3-12 ng/L as tin in water samples). nih.gov | Similar low detection limits to NaBEt₄ under optimized conditions. nih.gov |
| Derivatization Yield | Typically ranges from 40-100% depending on the compound and conditions. nih.gov | Comparable yields to NaBEt₄ (40-100%). nih.gov |
| Handling | Hygroscopic and air-sensitive; often stabilized by dissolving in solvents like tetrahydrofuran (B95107) (THF). researchgate.netnih.gov | Also hygroscopic and air-sensitive, requiring careful handling or stabilization in solution. researchgate.netnih.gov |
Interdisciplinary Research Integrating Organoboron Chemistry and Advanced Analytical Science
The synergy between organoboron chemistry and advanced analytical science is expected to drive the next wave of innovation. A deeper understanding of the reaction mechanisms of organoboron reagents like this compound can lead to the design of new, more efficient, and selective derivatizing agents. nih.gov
This interdisciplinary approach involves:
Computational Chemistry: Modeling reaction pathways to optimize derivatization conditions and predict the reactivity of new organoboron compounds.
Novel Reagent Synthesis: Creating custom derivatizing agents tailored for specific classes of analytes or for compatibility with novel analytical instrumentation. nih.gov
Chemometrics: Employing advanced statistical and data analysis techniques to extract more meaningful information from the complex datasets generated by modern analytical platforms.
By combining fundamental chemical knowledge with cutting-edge analytical technology, researchers aim to develop more powerful and versatile methods for the speciation of trace elements and their organic derivatives.
Q & A
Q. What are the primary applications of sodium tetrapropylborate (NaBPr4) in analytical chemistry?
NaBPr4 is widely used as a derivatization reagent for organometallic speciation analysis. It enables the conversion of ionic mercury, tin, and lead species (e.g., methylmercury, ethyllead) into volatile propylated derivatives, facilitating gas chromatography (GC) separation and detection via methods like inductively coupled plasma mass spectrometry (GC-ICP-MS) or atomic emission detection (GC-AED). This is critical for trace-level analysis in environmental and biological matrices .
Q. What standard protocols exist for derivatizing mercury species using NaBPr4?
A typical protocol involves:
- Adjusting sample pH to ~5.2 with acetate buffer.
- Adding NaBPr4 (1% w/v) to aqueous samples or extracts.
- Allowing 20 minutes for in-situ propylation at room temperature.
- Extracting derivatives into organic solvents (e.g., iso-octane) or headspace solid-phase microextraction (SPME) for GC analysis. This method achieves detection limits as low as 0.2 ng/L for organometallic species .
Q. How does NaBPr4 compare to other alkylation reagents (e.g., Grignard reagents) in speciation analysis?
Unlike Grignard reagents, NaBPr4 reacts directly in aqueous media, eliminating the need for dry solvents. It also allows simultaneous derivatization of multiple organometallic species (e.g., methyl-, ethyl-, and phenyltin) without cross-interference. However, Grignard reagents offer broader functional group compatibility for non-polar matrices .
Advanced Research Questions
Q. How can researchers optimize derivatization efficiency when using NaBPr4 in complex matrices?
Key variables include:
- Temperature : Elevated temperatures (e.g., 40°C) improve reaction kinetics but reduce SPME extraction efficiency. Room temperature (20–25°C) balances yield and practicality .
- pH : Buffering at pH 5.2 minimizes side reactions (e.g., hydrolysis) and maximizes NaBPr4 stability .
- Matrix Cleanup : Solid-phase extraction (SPE) or enzymatic digestion (e.g., using HNO₃/H₂O₂) is recommended for biological samples to reduce interference .
Q. What strategies validate the accuracy of NaBPr4-based speciation methods?
- Isotope Dilution Mass Spectrometry (IDMS) : Spiking samples with isotopically enriched analogs (e.g., CH₃²⁰⁰Hg⁺) corrects for analyte loss during derivatization and extraction.
- Certified Reference Materials (CRMs) : Use CRMs like IAEA-405 (sediment) or NIST SRM 966 (blood) to verify recovery rates (e.g., 95–105% for MeHg) .
- Mass Balance Checks : Compare summed species concentrations with total elemental analysis to detect unaccounted transformations .
Q. How can conflicting solubility or stability data for NaBPr4 in literature be resolved?
Discrepancies often arise from:
- Purity of Reagents : Commercial NaBPr4 (≥85% purity) may contain stabilizers or degradation products affecting solubility.
- Experimental Conditions : Variations in pH, ionic strength, or storage (e.g., −20°C vs. ambient) alter stability. Researchers should replicate experiments under standardized IUPAC-recommended conditions and report detailed metadata (e.g., reagent lot numbers, buffer composition) .
Q. What are the challenges in quantifying low-concentration organometallic species using NaBPr4?
- Matrix Effects : Humic acids in environmental samples or proteins in blood can sequester target species, reducing derivatization efficiency. Mitigate via microwave-enhanced solubilization (e.g., 2M HNO₃) or enzymatic digestion .
- Detection Limits : Sub-ng/L detection requires high-purity solvents, inert sample handling (e.g., glassware pre-cleaned with HNO₃), and optimized GC-ICP-MS parameters (e.g., collision/reaction cell modes) .
Q. How does NaBPr4 perform in multi-element speciation compared to tetraethyl- or tetraphenylborate analogs?
- Selectivity : NaBPr4 avoids co-elution of ethylated derivatives (common with NaBEt₄) in GC, improving peak resolution for methyl- and ethyl-species.
- Volatility : Propylated derivatives (vs. phenylated) exhibit better thermal stability and compatibility with GC injectors .
Methodological Best Practices
- Storage : Store NaBPr4 desiccated at −20°C to prevent hydrolysis. Prepare fresh solutions daily.
- Safety : Use nitrile gloves and fume hoods during derivatization; NaBPr4 releases volatile boron compounds upon reaction .
- Data Reporting : Include uncertainty budgets (e.g., ±20% RSD for MeHg <1 ng/g) and raw chromatograms in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
